4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
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Overview
Description
4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring, a fluorophenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The tetrazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different tetrazole derivatives.
Scientific Research Applications
4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- 4-chloro-N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- 4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Uniqueness
The presence of the fluorophenyl group in 4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)15(23)18-9-14-19-20-21-22(14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKJMWGUIUXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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